n6-(2-Hydroxyethyl)adenosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N6-(2-Hydroxyethyl)adenosine can be synthesized through various methods. One common approach involves the extraction from Cordyceps cicadae. The powdered fungus is first added to ethanol to produce an extract, which is then purified to isolate this compound .
Industrial Production Methods: Industrial production of this compound often involves submerged fermentation using specific fungal strains. For instance, Beauveria bassiana has been identified as a new producer of this compound . The fermentation process can be optimized by adjusting the culture conditions, such as temperature and nutrient composition, to maximize yield .
Chemical Reactions Analysis
Types of Reactions: N6-(2-Hydroxyethyl)adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using hydrogen peroxide (H2O2) as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can lead to the formation of various oxidized derivatives .
Scientific Research Applications
N6-(2-Hydroxyethyl)adenosine has a wide range of scientific research applications :
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound has been shown to protect cells from oxidative stress and inflammation.
Medicine: this compound exhibits potential therapeutic effects in treating neurodegenerative diseases, cancer, and chronic kidney diseases .
Industry: It is used in the production of pharmaceuticals and as a bioactive ingredient in health supplements.
Mechanism of Action
N6-(2-Hydroxyethyl)adenosine exerts its effects through several molecular targets and pathways :
Anti-inflammatory: It inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Neuroprotective: The compound protects neurons by reducing oxidative stress and maintaining mitochondrial function.
Anti-tumor: It inhibits tumor cell proliferation by modulating various signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar anti-inflammatory and neuroprotective properties.
Cordycepin: Another nucleoside derivative found in Cordyceps species, known for its anti-tumor and immunomodulatory effects.
Uniqueness: N6-(2-Hydroxyethyl)adenosine is unique due to its specific hydroxyl group at the N6 position, which enhances its biological activity and stability compared to other nucleosides .
Properties
Molecular Formula |
C12H17N5O5 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)/t6-,8+,9?,12-/m1/s1 |
InChI Key |
BBOCDRLDMQHWJP-HRLNAYTHSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)NCCO |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO |
Origin of Product |
United States |
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